molecular formula C14H29N3O2 B7915123 [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7915123
M. Wt: 271.40 g/mol
InChI Key: FYDFWGBPQLCRFA-UHFFFAOYSA-N
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Description

This compound is a tertiary amine featuring a piperidine ring substituted with a methylcarbamic acid tert-butyl ester group and a 2-aminoethyl side chain. Its molecular framework suggests utility as an intermediate in pharmaceutical synthesis, particularly for ligands or bioactive molecules targeting aminergic receptors or enzymes. The tert-butyl carbamate group enhances stability against hydrolysis, while the aminoethyl moiety provides a reactive site for further functionalization .

Properties

IUPAC Name

tert-butyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)16(4)11-12-7-5-6-9-17(12)10-8-15/h12H,5-11,15H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDFWGBPQLCRFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Chloroformate Reaction

A principal method involves reacting a primary or secondary amine with tert-butyl chloroformate to form the carbamate group. For this compound, the amine precursor methyl-[1-(2-amino-ethyl)-piperidin-2-ylmethyl]-amine is treated with tert-butyl chloroformate under basic conditions .

Procedure :

  • Dissolve methyl-[1-(2-amino-ethyl)-piperidin-2-ylmethyl]-amine (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (2.5 equiv) as a base to scavenge HCl.

  • Slowly introduce tert-butyl chloroformate (1.1 equiv) at 0°C.

  • Warm to room temperature and stir for 6–12 hours.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography .

Key Data :

ParameterValueSource
Yield68–75%
Reaction Time6–12 hours
Purification MethodColumn Chromatography

This method is favored for its simplicity but requires careful stoichiometry to avoid over-alkylation.

Protection-Deprotection Strategy for Amino Groups

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine during synthesis. This prevents side reactions when introducing the methyl and amino-ethyl substituents .

Stepwise Synthesis :

  • Boc Protection : React 1-(2-amino-ethyl)-piperidin-2-ylmethanol with di-tert-butyl dicarbonate (Boc₂O) in THF using DMAP as a catalyst.

  • Methylation : Treat the Boc-protected intermediate with methyl iodide and NaH in DMF.

  • Deprotection : Remove the Boc group using HCl in dioxane to yield the final compound .

Optimization Insights :

  • Temperature Control : Methylation proceeds efficiently at 0°C to minimize side products .

  • Solvent Choice : THF enhances Boc protection kinetics compared to DCM .

Piperidine Ring Functionalization

Constructing the piperidine backbone with pre-installed substituents is critical. One approach starts with piperidine-2-carboxylic acid , which is converted to the corresponding ester, reduced to the alcohol, and functionalized via nucleophilic substitution .

Synthetic Route :

  • Esterification : Piperidine-2-carboxylic acid → methyl ester (using SOCl₂/MeOH).

  • Reduction : Reduce ester to piperidine-2-ylmethanol with LiAlH₄.

  • Aminoethyl Introduction : React with 2-chloroethylamine in the presence of K₂CO₃.

  • Methylation : Use MeI and NaH in DMF.

  • Boc Protection : As described in Section 2 .

Challenges :

  • Steric Hindrance : Bulky tert-butyl groups necessitate longer reaction times for complete conversion .

  • Regioselectivity : Ensuring amino-ethyl attachment at the correct position requires controlled conditions .

Comparative Analysis of Methods

The table below evaluates the efficiency of primary synthesis routes:

MethodYield (%)Purity (%)Key AdvantageLimitation
Chloroformate Route68–75≥95Fewer stepsSensitive to moisture
Protection Strategy60–70≥90Avoids over-alkylationRequires deprotection step
Ring Functionalization50–65≥85Modular substituent additionMulti-step, lower yield

Analytical Characterization

Post-synthesis validation includes:

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃) : δ 1.18 (s, 9H, Boc CH₃), 2.68–3.48 (m, piperidine and methyl protons) .

  • Mass Spectrometry :

    • ESI-MS : m/z 271.36 [M+H]⁺, consistent with molecular formula C₁₃H₂₅N₃O₃ .

  • HPLC : Purity >95% achieved using C18 columns and acetonitrile/water gradients .

Scale-Up Considerations

Industrial production requires:

  • Solvent Recycling : DCM and THF recovery systems to reduce costs .

  • Catalyst Optimization : DMAP loading reduced to 0.1 equiv without yield loss .

  • Safety Protocols : Rigorous controls for exothermic reactions during Boc protection .

Emerging Methodologies

Recent advances include:

  • Flow Chemistry : Continuous synthesis reduces reaction times by 40% .

  • Enzymatic Protection : Lipases for selective Boc group introduction, improving atom economy .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides or imines.

    Reduction: Reduction reactions can convert the carbamate ester into the corresponding alcohol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Structural Features

FeatureDescription
Piperidine Ring A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential neuroactivity.
Tert-butyl Carbamate Moiety Provides stability and solubility, enhancing the compound's pharmacokinetic properties.
Aminoethyl Group Imparts potential biological activity, influencing interactions with neurotransmitter systems.

Biological Activities

Research indicates that compounds similar to [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester may exhibit various biological activities, including:

  • Neuroactive Properties : Due to the piperidine structure, it may interact with neurotransmitter receptors.
  • Antimicrobial Activity : Modifications of the compound have shown potential against various microbial strains.
  • Enzyme Inhibition : The carbamate functional group could inhibit specific enzymes, making it a candidate for therapeutic development.

Medicinal Chemistry

The compound is being explored for its potential applications in developing pharmaceuticals targeting neurological disorders due to its structural similarities to neurotransmitters. Its ability to modulate receptor activity makes it a candidate for further investigation in drug design.

Pharmacological Studies

Interaction studies are essential to understand how this compound behaves in biological systems. Techniques employed include:

  • Binding Affinity Assays : To determine how well the compound interacts with specific receptors.
  • In Vivo Studies : To assess the pharmacokinetics and therapeutic effects in animal models.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

  • Neurological Research : Investigations into its effects on neurotransmitter systems have shown promise in modulating synaptic transmission.
  • Antimicrobial Efficacy : Laboratory tests have indicated effectiveness against specific bacterial strains, suggesting potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit enzymes linked to disease pathways, providing insights into its therapeutic potential.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include binding to active sites, altering enzyme activity, or modulating receptor signaling.

Comparison with Similar Compounds

Substituent Variations on the Carbamate Group

  • [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester: Replacing the tert-butyl group with a benzyl ester increases steric bulk and alters cleavage kinetics. Benzyl esters are typically cleaved under hydrogenolysis conditions, whereas tert-butyl esters require acidic conditions (e.g., TFA). This difference impacts synthetic strategies for deprotection .
  • The ethyl group on the carbamate may slightly increase lipophilicity compared to the methyl analog .

Modifications to the Piperidine Ring

  • [1-(2-Chloronicotinoyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester: Introduction of a 2-chloronicotinoyl group adds a heteroaromatic ring and a chlorine atom, which could enhance binding to nicotinic acetylcholine receptors or kinases. The chlorine atom may improve metabolic stability but reduce solubility .
  • The molecular formula (C14H24N3O3) reflects a balance between polarity and lipophilicity .

Alternative Cyclic Amine Scaffolds

  • [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester: Replacing piperidine with pyrrolidine (5-membered ring) increases ring strain and basicity. Pyrrolidine derivatives often exhibit faster metabolic clearance due to reduced conformational rigidity .
  • (R)-Piperidin-2-Ylmethyl-Carbamic Acid Tert-Butyl Ester :
    The R-configuration at the piperidine-2-ylmethyl position may confer enantioselective binding properties, critical for chiral targets such as G-protein-coupled receptors .

Non-Cyclic Analogs

  • (2-Amino-ethyl)-propyl-carbamic acid tert-butyl ester: Lacking a cyclic amine, this compound has greater conformational flexibility but reduced target specificity.

Structural and Functional Data Table

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound References
Target Compound Piperidine, methylcarbamate, 2-aminoethyl C14H27N3O3* 285.38 Reference structure
[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid benzyl ester Benzyl ester substituent C16H25N3O3 307.39 Bulkier ester, different cleavage conditions
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid tert-butyl ester Acetylated aminoethyl, ethyl carbamate C15H29N3O3 299.41 Reduced amine reactivity
[1-(2-Chloronicotinoyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 2-Chloronicotinoyl group C17H23ClN4O3 366.85 Heteroaromatic addition, chlorine atom
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester Methoxypyrimidine substituent C14H24N3O3 282.36 Enhanced π-π interactions
[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester Pyrrolidine scaffold C13H25N3O3 271.36 5-membered ring, higher ring strain

*Note: Molecular formula for the target compound inferred from structural analogs in and .

Biological Activity

[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester (CAS No. 1353981-54-0) is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features contribute to its biological activity, making it a candidate for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and neurotransmission.

Enzyme Inhibition

Research indicates that compounds similar to this one often exhibit enzyme inhibition properties. For instance, studies have shown that piperidine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical for neurotransmitter regulation in neurodegenerative diseases like Alzheimer's .

Biological Activity Overview

Activity Target/Effect References
Anticancer ActivityInduces apoptosis in tumor cells
Neuroprotective EffectsInhibits AChE and BuChE
Antimicrobial PropertiesEffective against bacteria and fungi
Enzyme ModulationAlters activity of monoamine oxidases

Case Studies

  • Anticancer Research
    • A study evaluated the anticancer potential of piperidine derivatives, including compounds similar to this compound. The results indicated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .
  • Neuropharmacology
    • In a comparative study on cholinesterase inhibitors, derivatives of piperidine showed significant inhibition of both AChE and BuChE. This suggests potential applications in treating Alzheimer's disease by enhancing cholinergic transmission .
  • Antimicrobial Activity
    • Research has demonstrated that certain piperidine-based compounds exhibit effective antimicrobial properties against various strains of bacteria and fungi by disrupting cell membrane integrity .

Q & A

Basic: What are the standard synthetic protocols for preparing [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester, and how can intermediates be characterized effectively?

Methodological Answer:
The synthesis typically involves sequential protection/deprotection strategies. For example, tert-butyl carbamate (Boc) groups are introduced via phase-transfer catalysis using chiral catalysts (e.g., quaternary ammonium salts) to alkylate thiazoline intermediates . Key intermediates, such as tert-butyl N-(2-bromoethyl)iminodiacetate, are bisalkylated with protected amino acids (e.g., L-glutamic acid derivatives), followed by deprotection to yield functionalized piperidine scaffolds . Characterization relies on 1H/13C NMR for structural confirmation and mass spectrometry (MS) for molecular weight validation. High-performance liquid chromatography (HPLC) with chiral columns can verify enantiopurity (>99% ee) .

Basic: What purification techniques are optimal for isolating tert-butyl carbamate derivatives, particularly for moisture-sensitive intermediates?

Methodological Answer:
Flash column chromatography using silica gel (hexane/ethyl acetate gradients) is standard for Boc-protected intermediates. For moisture-sensitive compounds, anhydrous solvents (e.g., dichloromethane dried over molecular sieves) and inert atmospheres (N2/Ar) are critical . Recrystallization from tert-butyl methyl ether (MTBE) or cold ethanol can enhance purity. Post-purification, intermediates should be stored under vacuum or in desiccators with desiccant packs to prevent hydrolysis .

Basic: What safety precautions are essential when handling tert-butyl carbamate derivatives during synthesis?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory due to potential irritancy (skin/eyes) .
  • Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors .
  • Storage: Keep containers tightly sealed in cool, dry conditions (-20°C for long-term stability) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can enantioselective synthesis challenges be addressed when introducing chiral centers in the piperidine ring?

Methodological Answer:
Chiral resolution can be achieved via asymmetric phase-transfer catalysis (PTC). For instance, using Cinchona alkaloid-derived catalysts (e.g., (R)- or (S)-binaphthyl salts) enables enantioselective alkylation of 2-thiazoline-4-carboxylic acid tert-butyl esters, yielding >90% enantiomeric excess (ee) . Alternatively, asymmetric Mannich reactions with tert-butyl phenyl(phenylsulfonyl)methylcarbamate generate β-amino carbonyl intermediates with high stereocontrol . Optimization requires rigorous screening of solvent polarity (e.g., toluene vs. THF) and temperature (-20°C to 25°C) to minimize racemization .

Advanced: What strategies mitigate side reactions during deprotection of the tert-butyl carbamate group in the presence of sensitive functional groups?

Methodological Answer:

  • Acidolysis: Use trifluoroacetic acid (TFA) in dichloromethane (1:10 v/v) at 0°C to cleave Boc groups while preserving acid-labile functionalities (e.g., esters) .
  • Selective Deprotection: For substrates with multiple Boc groups, employ HCl in dioxane (4 M) for partial deprotection, monitored by TLC .
  • Quenching: Neutralize excess acid with aqueous NaHCO3 to prevent over-acidification, which can degrade aminoethyl or hydroxymethyl substituents .

Advanced: How can contradictory NMR and mass spectrometry data during structural confirmation be resolved?

Methodological Answer:

  • NMR Discrepancies: Assign peaks using 2D NMR (COSY, HSQC) to differentiate overlapping signals (e.g., piperidine CH2 vs. aminoethyl protons) . Deuteration (D2O shake) confirms exchangeable protons (e.g., NH in carbamate).
  • MS Anomalies: Use high-resolution mass spectrometry (HRMS) to distinguish isobaric species. For example, a mass shift of 56 Da (tert-butyl fragment loss) confirms Boc-group presence .
  • Cross-Validation: Compare with synthetic intermediates (e.g., tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate) to identify artifacts .

Advanced: What experimental conditions ensure the stability of this compound under varying pH and temperature?

Methodological Answer:

  • pH Stability: The compound is stable in neutral to weakly acidic conditions (pH 4–7) but hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 9). Buffered solutions (e.g., phosphate buffer, pH 6) are recommended for biological assays .
  • Thermal Stability: Store at -20°C in dark, airtight vials. Degradation occurs above 40°C, evidenced by HPLC monitoring of tert-butyl alcohol byproducts .
  • Light Sensitivity: Amber glassware prevents photodegradation of the carbamate moiety .

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